molecular formula C26H32N2O7 B1667370 Bopindolol malonate CAS No. 82857-38-3

Bopindolol malonate

Cat. No. B1667370
CAS RN: 82857-38-3
M. Wt: 484.5 g/mol
InChI Key: LDOONRJGLKHGJI-UHFFFAOYSA-N
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Description

Bopindolol malonate is an ester prodrug for the beta blocker pindolol . It is a non-selective antagonist of β1- and β2-adrenoceptors (ARs), and has been found to have several unique properties . It is used for the management of hypertension, edema, ventricular tachycardias, and atrial fibrillation .


Synthesis Analysis

This compound slowly dissociates into the active metabolites 4-(3-tert-butylamino-2-hydroxypropoxy)-2-methyl indole (18-502) and 4-(3-tert-butylaminopropoxy)-2-carboxyl indole (20-785) which both demonstrate potent β1-adrenoceptor blocking activity in vitro .


Molecular Structure Analysis

The molecular formula of this compound is C26H32N2O7 . Its average mass is 484.542 Da and its mono-isotopic mass is 484.220947 Da .


Chemical Reactions Analysis

This compound is a prodrug of pindolol . Pindolol is a non-selective beta-adrenergic antagonist (beta-blocker) which possesses intrinsic sympathomimetic activity (ISA) in therapeutic dosage ranges but does not possess quinidine-like membrane stabilizing activity .

Scientific Research Applications

Fluorometric Determination in Pharmaceuticals and Biological Fluids

Bopindolol malonate's application in analytical chemistry is evident in its fluorometric determination in pharmaceutical preparations and biological fluids. A study developed sensitive fluorometric methods for the determination of this compound, measuring its native fluorescence in specific solvents. This method is significant for the assay of commercial tablets and content uniformity testing, highlighting its utility in pharmaceutical quality control (Belal et al., 2012).

Pharmacological Properties and Clinical Implications

Research on this compound has also focused on its unique pharmacological properties. It is a non-selective antagonist of beta 1- and beta 2-adrenoceptors with intrinsic sympathomimetic and membrane-stabilizing actions. Molecular modeling studies have identified potential interaction sites between bopindolol and beta-adrenoceptor subtypes. These findings are crucial in understanding its pharmacological behavior, especially in cardiovascular diseases (Nagatomo et al., 2006).

Analytical Determination Techniques

Several studies have developed methods for the analytical determination of bopindolol in various matrices. This includes the use of flow injection analysis (FIA) and sequential injection technique (SIA) with spectrophotometric detection. These methods provide efficient, reliable, and rapid determination of bopindolol in pharmaceutical formulations, demonstrating its analytical relevance in quality control processes (Meireles et al., 2003; Šatínský et al., 2003).

Effect on Reactive Oxygen Species Formation

The role of this compound in reactive oxygen species (ROS) formation during its peroxidation has been studied using electron spin resonance (ESR) and spectrophotometry. This research provides insights into the oxidative stability of bopindolol and its potential implications in pharmaceutical formulation stability and efficacy (Kruk et al., 2002).

Mechanism of Action

Target of Action

Bopindolol malonate primarily targets the Beta-1 adrenergic receptor and the Beta-2 adrenergic receptor . These receptors are mainly located in the heart and are crucial for regulating heart rate and blood pressure .

Mode of Action

This compound, as a prodrug of pindolol, non-selectively blocks Beta-1 and Beta-2 adrenergic receptors . This inhibition of the receptors results in a decrease in heart rate and blood pressure . By binding to Beta-2 receptors in the juxtaglomerular apparatus, this compound inhibits the production of renin . This inhibition subsequently reduces the production of angiotensin II and aldosterone .

Biochemical Pathways

The inhibition of renin production by this compound affects the Renin-Angiotensin-Aldosterone System (RAAS) . This system is responsible for regulating blood pressure and fluid balance. By inhibiting the production of renin, this compound reduces the production of angiotensin II and aldosterone, which are potent vasoconstrictors and promote water retention, respectively .

Pharmacokinetics

Pindolol is known to be nonpolar and hydrophobic, with low to moderate lipid solubility .

Result of Action

The primary result of this compound’s action is a decrease in heart rate and blood pressure . This is achieved through its non-selective blockade of Beta-1 and Beta-2 adrenergic receptors . Additionally, by inhibiting the production of renin, it reduces the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively .

Safety and Hazards

Bopindolol malonate should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate;propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3.C3H4O4/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17;4-2(5)1-3(6)7/h5-13,18,24-25H,14-15H2,1-4H3;1H2,(H,4,5)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOONRJGLKHGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3.C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501002965
Record name Bopindolol malonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82857-38-3
Record name Bopindolol malonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82857-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bopindolol malonate [JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bopindolol malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501002965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate; propanedioic acid
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Record name BOPINDOLOL MALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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